molecular formula C16H12IN3O4S B2913346 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886907-16-0

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2913346
CAS No.: 886907-16-0
M. Wt: 469.25
InChI Key: GRDFYXVZDJNFJO-UHFFFAOYSA-N
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Description

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886907-16-0, MF C16H12IN3O4S) is a high-purity chemical reagent for research applications. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which is recognized as a privileged structure in medicinal chemistry for developing novel antibacterial agents . Research into analogous compounds within this chemical family has demonstrated potent activity against a panel of clinically significant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The mechanism of action for this class is multifaceted; studies on related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicate they function as multitargeting antibiotics, impacting menaquinone biosynthesis, depolarizing bacterial membranes, and regulating siderophore biosynthesis and iron homeostasis, which collectively contribute to bacterial cell death . The specific structural features of this benzamide—including the 1,3,4-oxadiazole ring, iodobenzamide moiety, and methylsulfonylphenyl group—make it a valuable scaffold for investigating new modes of action against drug-resistant bacteria and for hit-to-lead optimization campaigns in antibiotic discovery . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

2-iodo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDFYXVZDJNFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide moiety substituted with an iodo group and an oxadiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioactivity.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)12.5Induces apoptosis via caspase activation
This compoundHeLa (cervical cancer)15.0Inhibits cell cycle progression

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells.

Case Studies

In a study conducted on various oxadiazole derivatives, it was found that the introduction of halogenated groups significantly enhanced their anticancer activity. The study reported that compounds with iodo substitutions had better efficacy compared to their brominated or chlorinated counterparts.

Study Example:

A group of researchers synthesized a series of oxadiazole derivatives including the target compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that the presence of the methylsulfonyl group was crucial for enhancing the anticancer activity by improving solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Reported Activities of Analogs
Compound Name/ID Benzamide Substituent Oxadiazole Substituent Biological Activity Key Findings References
Target Compound 2-Iodo 3-(Methylsulfonyl)phenyl Not explicitly reported Structural focus on halogen and sulfonyl -
N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide (Compound 446) 2-Nitro Methylthio Antiviral Superior to reference standard NNM
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 4-Diethylsulfamoyl 3-(Methylsulfonyl)phenyl Not reported Shared oxadiazole substituent with target
HSGN-235 3-Fluoro-4-(trifluoromethoxy) 4-(Trifluoromethyl)phenyl Antibacterial (Neisseria) Demonstrated efficacy against gonorrhoeae
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) Sulfonyl Ethylthio hCA II Inhibition Strong interaction with hCA II active site
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21) 4-Bromo Dihydrobenzodioxin Not explicitly reported High purity (95–100%) achieved
Key Observations:
  • Substituent Effects on Activity :
    • Electron-Withdrawing Groups : Nitro (Compound 446) and trifluoromethoxy (HSGN-235) substituents enhance antiviral and antibacterial activities, respectively, likely by improving electron-deficient interactions with targets .
    • Halogens : The target compound’s iodine and Compound 21’s bromo substituent introduce steric bulk, which may enhance binding through van der Waals interactions but reduce solubility .
    • Sulfonyl Groups : The methylsulfonyl group (target compound and ) and diethylsulfamoyl () may facilitate hydrogen bonding or enzyme inhibition, as seen in 6a’s interaction with hCA II .

Enzyme Inhibition and Molecular Interactions

  • hCA II Inhibition: Compound 6a (ethylthio-oxadiazole) demonstrated strong binding to hCA II via sulfonamide-sulfur interactions with Zn²⁺ in the active site .
  • Antiviral Mechanisms : Nitro-substituted analogs (e.g., Compound 446) showed enhanced activity against viruses, possibly by interfering with viral replication machinery . The iodine in the target compound may offer a distinct mechanism due to its polarizability.

Therapeutic Potential and Limitations

  • Antibacterial vs. Antiviral Applications : While HSGN-235/237 target bacteria, nitro- and iodine-substituted compounds may favor antiviral applications .
  • Metabolic Stability : The methylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to methylthio (Compound 446) or ethylthio (6a) groups .

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